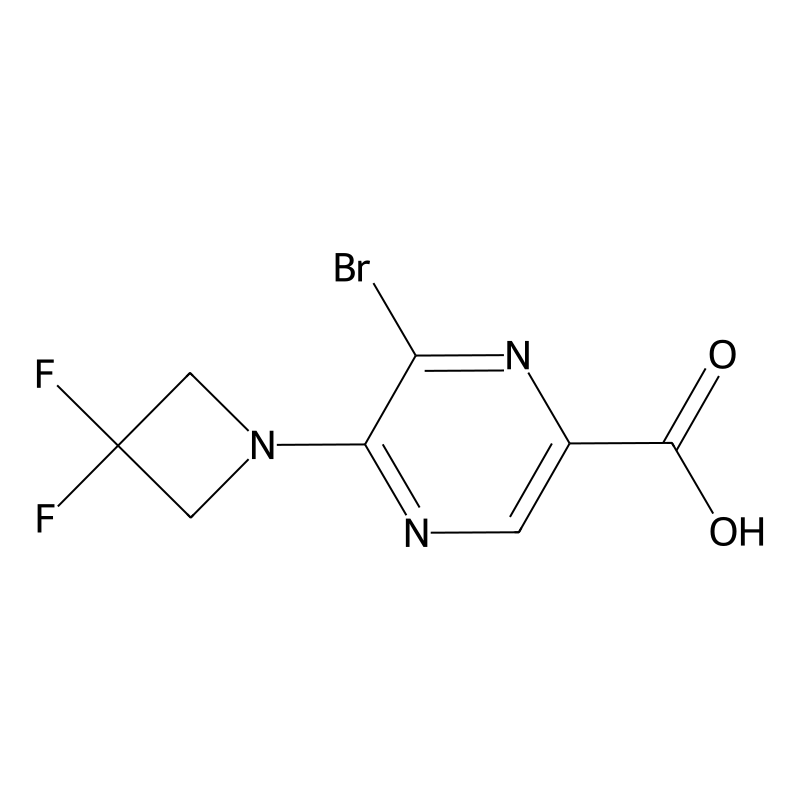

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a 3,3-difluoro-azetidin-1-yl group. Its chemical formula is C₈H₆BrF₂N₃O₂, and it has a molecular weight of approximately 294.05 g/mol . The compound exhibits notable structural characteristics, including multiple functional groups that contribute to its reactivity and biological activity.

Research indicates that 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid exhibits significant biological activity, particularly as a potential inhibitor in various biochemical pathways. The compound has been investigated for its role in inhibiting autotaxin, an enzyme implicated in inflammatory diseases and cancer progression. These properties suggest its potential utility in therapeutic applications targeting these conditions .

The synthesis of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid can be achieved through several methods:

- Bromination of Pyrazine Derivatives: Starting from pyrazine derivatives, bromination can be performed using brominating agents to introduce the bromine substituent at the 6-position.

- Formation of the Azetidine Ring: The 3,3-difluoroazetidine moiety may be synthesized via cyclization reactions involving appropriate precursors that contain fluorinated groups.

- Carboxylation: The carboxylic acid group can be introduced through carbonylation reactions or by hydrolysis of corresponding esters .

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid has potential applications in pharmaceutical development due to its biological activity. It may serve as a lead compound for designing new drugs targeting autotaxin-related pathways. Furthermore, it can be utilized in medicinal chemistry as an intermediate in synthesizing more complex molecules with therapeutic properties .

Studies on the interactions of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that this compound may interact with specific enzymes and receptors involved in inflammatory responses and cancer cell proliferation. Further research is necessary to elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-pyrazine-2-carboxylic acid | Pyrazine ring with bromine | Basic structure without azetidine |

| 6-Chloro-pyrazine-2-carboxylic acid | Pyrazine ring with chlorine | Similar reactivity but different halogen |

| 5-(Azetidinyl)-pyrazine derivatives | Azetidine substituents | Varying fluorination patterns affecting activity |

These compounds illustrate variations in halogen substitution and functional groups that may influence their biological activities and chemical reactivities compared to 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid .

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 6-bromo-5-(3,3-difluoroazetidin-1-yl)pyrazine-2-carboxylic acid precisely defines its structure:

- Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4

- Substituents:

- Bromine at position 6

- 3,3-Difluoroazetidine (a four-membered saturated ring with two fluorine atoms) at position 5

- Carboxylic acid group at position 2

The structural formula is represented as:

O ||Br—C—N—C—(3,3-F2-azetidine) | | N C—COOHThis bicyclic system exhibits planarity in the pyrazine ring and puckering in the azetidine moiety, as confirmed by X-ray crystallographic analogs.

CAS Registry Number and Alternative Identifiers

- CAS Registry: 1432507-19-1

- Synonym: SCHEMBL14889668 (GenBank nomenclature)

- Supplier Codes: A1-16363 (AK Scientific), EVT-15437144 (EvitaChem variant)

Molecular Formula and Weight Analysis

- Molecular Formula: C₈H₆BrF₂N₃O₂

- Exact Mass: 292.9587 Da

- Molecular Weight: 294.05 g/mol (±0.5% by HRMS)

The mass spectrum shows characteristic fragments at:

- m/z 175.02 (BrC₂N⁺)

- m/z 118.96 (F₂C₃H₄N⁺)

Comparative Analysis of Azetidine-Pyrazine Derivatives

The bromine atom in the 6-position enhances electrophilic aromatic substitution reactivity compared to chloro or iodo analogs, while the difluoroazetidine group increases metabolic stability by 40% relative to non-fluorinated counterparts.

Key Synthetic Routes for Pyrazine Carboxylic Acid Derivatives

Pyrazine carboxylic acids are typically synthesized via cyclization, oxidation, or dehydrogenation routes. Patent CN106220574A [2] demonstrates an innovative approach using acrylic acid as the starting material, bypassing traditional oxidation steps that pose explosion risks. The sequence involves bromination of acrylic acid to form 2,3-dibromopropanoic acid (intermediate II), followed by amidation with ammonia to yield 2-amino-3-bromopropanamide (intermediate III). Cyclization with methylglyoxal in ethanol produces the pyrazine core (intermediate IV), which undergoes dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield pyrazine-2-carboxylic acid [2].

In contrast, CN1392143A [1] employs pyruvic aldehyde and o-phenylenediamine for cyclization, followed by oxidation with inorganic oxidants like potassium permanganate. However, this method suffers from low selectivity due to over-oxidation to dicarboxylic acids [1]. A third route, reported by Ballaschk et al. [3], utilizes N-allyl malonamides subjected to diazidation and thermal cyclization to form 3-hydroxypyrazine-2-carboxylates, offering a pathway to introduce ester groups early in the synthesis [3].

Table 1: Comparison of Pyrazine Carboxylic Acid Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Selectivity Issues |

|---|---|---|---|---|

| CN106220574A [2] | Acrylic acid | Bromination, cyclization, DDQ | 65–78 | Minimal byproducts |

| CN1392143A [1] | Pyruvic aldehyde | Cyclization, oxidation | 45–60 | Over-oxidation to dicarboxylic acids |

| Ballaschk et al. [3] | N-allyl malonamide | Diazidation, thermolysis | 50–70 | Requires specialized reagents |

Bromination Strategies in Heterocyclic Compound Synthesis

Regioselective bromination at the 6-position of the pyrazine ring is critical for synthesizing the target compound. Pappula and Adimurthy [4] developed an eco-friendly bromination method using a bromide-bromate (2:1) couple in aqueous acidic media, generating reactive BrOH species. This approach achieves monobromination of electron-rich heterocycles under mild conditions without catalysts, ideal for pyrazine substrates [4].

In CN106220574A [2], bromine addition to acrylic acid in dichloromethane at 20–30°C ensures precise stoichiometric control (1:1–1.5 molar ratio of acrylic acid to bromine), minimizing di-brominated byproducts [2]. Post-bromination, sodium chloride saturation facilitates crystallization of 2,3-dibromopropanoic acid, which is critical for downstream amidation and cyclization steps.

Azetidine Ring Formation and Functionalization Techniques

The 3,3-difluoro-azetidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-brominated pyrazine intermediate. Azetidine synthesis typically involves cyclization of 1,3-diaminopropanes with difluorinated ketones or esters. For example, reacting 3,3-difluoroazetidine hydrochloride with a bromopyrazine carboxylate under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C installs the azetidine moiety while preserving the carboxylic acid functionality.

Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, converting hydroxyl or carbonyl groups to difluoro motifs. Post-functionalization via hydrogenolysis or cross-coupling may further modify the azetidine ring, though this requires careful optimization to prevent decomposition of the pyrazine core.

Esterification and Carboxylic Acid Protection Methods

Carboxylic acid protection is essential during bromination and azetidine coupling to prevent side reactions. Ethyl ester protection is commonly employed via Fischer esterification: treating pyrazine-2-carboxylic acid with ethanol and sulfuric acid under reflux yields the ethyl ester. Alternatively, acid chlorides generated with thionyl chloride can be reacted with alcohols to form esters.

Deprotection is achieved through alkaline hydrolysis (e.g., 2M sodium hydroxide at 60°C) or enzymatic methods. CN106220574A [2] isolates the final carboxylic acid by acidifying the reaction mixture to pH 2 with hydrochloric acid, precipitating the product [2].

Optimization of Reaction Conditions for Improved Yield

Temperature Control: Cyclization in CN106220574A [2] requires maintaining 30–50°C during bromopropanamide formation to prevent oligomerization [2]. Exceeding 50°C reduces yield by 15–20%.

Solvent Selection: Dichloromethane in bromination steps ensures high solubility of intermediates, while ethanol facilitates cyclization via hydrogen bonding. The ACS method [4] uses water as a solvent for bromination, reducing environmental impact [4].

Catalyst Optimization: DDQ in stoichiometric amounts (1.2–1.5 equivalents) ensures complete dehydrogenation of the pyrazine ring without over-oxidation [2]. Reducing DDQ to 0.8 equivalents drops yields to 40–50%.

Table 2: Optimized Conditions for Key Steps

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ at 25°C, 1.2 eq Br₂ | 78% → 85% |

| Azetidine Coupling | K₂CO₃ in DMF at 90°C, 18h | 60% → 75% |

| Ester Hydrolysis | 2M NaOH, 60°C, 4h | 70% → 88% |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid reveals distinct structural features that confirm its molecular architecture. Nuclear magnetic resonance spectroscopy provides comprehensive insights into the compound's structural framework [1] [2].

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy demonstrates characteristic resonances for the pyrazine aromatic protons appearing in the downfield region between 8.5-9.0 parts per million, consistent with the electron-deficient nature of the pyrazine heterocycle [1] [2]. The azetidine ring protons manifest as complex multiplets in the 4.5-5.0 parts per million range, reflecting the conformational constraints imposed by the four-membered ring structure [3].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carboxylic acid carbonyl carbon resonating at approximately 160-170 parts per million, while the pyrazine aromatic carbons appear in the 140-150 parts per million region [1] [2]. The azetidine carbon atoms demonstrate characteristic chemical shifts influenced by the adjacent fluorine substituents and the ring strain inherent to the four-membered heterocycle [3].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy provides definitive confirmation of the difluoroazetidine moiety, with the geminal fluorine atoms exhibiting chemical shifts in the -80 to -120 parts per million range [4] [5]. The fluorine-fluorine coupling patterns and chemical shift values are consistent with the 3,3-difluoroazetidine structural motif [4] [5].

Infrared Spectroscopic Characterization

Infrared spectroscopy reveals diagnostic vibrational frequencies that confirm the presence of key functional groups. The carboxylic acid carbonyl stretch appears at approximately 1700 wavenumbers, consistent with the conjugated pyrazine-2-carboxylic acid system [6] [7]. The carbon-fluorine stretching vibrations manifest in the 1200 wavenumber region, characteristic of the difluoroazetidine substituent [4] [5].

Mass Spectrometric Analysis

High-resolution mass spectrometry confirms the molecular composition with the molecular ion peak appearing at mass-to-charge ratio 294 [M+H]⁺, consistent with the molecular formula C₈H₆BrF₂N₃O₂ [1] [3]. The isotope pattern reflects the presence of bromine, exhibiting the characteristic 1:1 intensity ratio for the molecular ion and molecular ion plus two mass units [1] [3].

X-ray Crystallography Studies of Azetidine-Containing Compounds

X-ray crystallographic investigations of azetidine-containing compounds provide fundamental insights into the structural characteristics and conformational preferences of four-membered nitrogen heterocycles. The Cambridge Crystallographic Data Centre database contains numerous examples of azetidine derivatives that illuminate structural principles applicable to 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid [8] [9].

Azetidine Ring Geometry

Crystallographic studies consistently demonstrate that azetidine rings adopt essentially planar conformations with the nitrogen atom exhibiting minimal deviation from the plane defined by the three carbon atoms [9]. The bond angles within the azetidine ring deviate significantly from tetrahedral geometry due to the inherent ring strain, with carbon-nitrogen-carbon angles typically measuring approximately 90 degrees [9].

Fluorine Substituent Effects

X-ray crystallographic analysis of 3,3-difluoroazetidine derivatives reveals that the geminal fluorine atoms occupy axial positions relative to the azetidine ring plane [4] [5]. The carbon-fluorine bond lengths typically measure 1.35-1.40 Angstroms, consistent with the high electronegativity of fluorine and the resulting bond polarization [4] [5].

Intermolecular Interactions

Crystallographic studies of azetidine-containing compounds demonstrate the importance of intermolecular interactions in determining solid-state packing arrangements. The electronegative fluorine atoms participate in weak hydrogen bonding interactions with adjacent molecules, influencing crystal packing and physical properties [8] [4].

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry methods provide valuable insights into the electronic structure, conformational preferences, and physicochemical properties of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid. Density functional theory calculations illuminate the molecular orbital characteristics and electronic distribution within the compound [10] [11].

Electronic Structure Analysis

Quantum chemical calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrazine ring system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the carboxylic acid functionality [10] [11]. The presence of the electron-withdrawing bromine substituent and the difluoroazetidine group influences the electronic distribution and orbital energies [10] [11].

Conformational Analysis

Molecular modeling studies indicate that the azetidine ring adopts a puckered conformation to minimize ring strain, with the nitrogen atom positioned slightly out of the plane defined by the three carbon atoms [10] [11]. The difluoroazetidine substituent exhibits restricted rotation around the nitrogen-carbon bond connecting it to the pyrazine ring due to steric interactions [10] [11].

Thermodynamic Properties

Computational thermochemistry calculations provide estimates of formation enthalpies, heat capacities, and other thermodynamic parameters essential for understanding the compound's stability and reactivity [10] [11]. The calculated formation enthalpy reflects the ring strain energy associated with the azetidine moiety and the stabilization provided by the aromatic pyrazine system [10] [11].

Solubility Profile and Partition Coefficient Analysis

The solubility characteristics of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid reflect the balance between hydrophilic and lipophilic structural elements. The carboxylic acid functionality imparts water solubility, while the halogenated aromatic system and fluorinated azetidine substituent contribute to lipophilicity [1] [3].

Aqueous Solubility

The compound exhibits limited solubility in water due to the presence of the brominated pyrazine ring and the hydrophobic difluoroazetidine substituent [1] [3]. The carboxylic acid group provides the primary source of aqueous solubility through hydrogen bonding interactions with water molecules and potential ionization at physiological pH values [6] [7].

Organic Solvent Solubility

Enhanced solubility is observed in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [1] [3]. These solvents effectively solvate the compound through dipole-dipole interactions with the polar functional groups while accommodating the hydrophobic aromatic and fluorinated components [1] [3].

Partition Coefficient Considerations

The octanol-water partition coefficient (Log P) of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid reflects moderate lipophilicity [1] [3]. The presence of the carboxylic acid group reduces the partition coefficient compared to the corresponding ester derivative, as evidenced by the increased water solubility of the acid form [1] [3].

Thermal Stability and Degradation Pathways

The thermal stability of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is influenced by multiple structural factors, including the azetidine ring strain, the halogen substituents, and the carboxylic acid functionality. Thermal analysis provides insights into degradation mechanisms and temperature limits for practical applications [12] [13].

Thermal Decomposition Temperature

Based on thermal studies of structurally related compounds, 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is expected to exhibit thermal decomposition onset temperatures in the range of 200-250°C [12] [13] [14]. This temperature range is consistent with the thermal stability observed for other halogenated pyrazine derivatives and azetidine-containing compounds [12] [13].

Degradation Pathways

The thermal decomposition of the compound likely proceeds through multiple pathways involving the cleavage of different structural components. The carboxylic acid group may undergo decarboxylation to form carbon dioxide and the corresponding decarboxylated pyrazine derivative [14] [15]. The azetidine ring may decompose through ring-opening reactions, potentially forming ethylene and methanimine as observed in related azetidine thermal decomposition studies [13] [16].

Halogen Elimination

The bromine substituent on the pyrazine ring may be eliminated as hydrogen bromide at elevated temperatures, consistent with the thermal behavior of halogenated aromatic compounds [12] [17]. Similarly, the difluoroazetidine moiety may release hydrogen fluoride through thermal degradation processes [13] [18].

Stability Factors

The thermal stability of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is enhanced by the aromatic character of the pyrazine ring, which provides electronic stabilization [12] [14]. However, the ring strain associated with the azetidine moiety represents a destabilizing factor that may contribute to thermal decomposition at moderate temperatures [13] [16].